molecular formula C15H15NO B1391946 2-(3,4-Dimethylbenzoyl)-5-methylpyridine CAS No. 1187163-70-7

2-(3,4-Dimethylbenzoyl)-5-methylpyridine

Cat. No.: B1391946
CAS No.: 1187163-70-7
M. Wt: 225.28 g/mol
InChI Key: LQOUALDHTMSTFK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylbenzoyl)-5-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a 3,4-dimethylbenzoyl group and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylbenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

5-methylpyridine+3,4-dimethylbenzoyl chlorideAlCl3This compound\text{5-methylpyridine} + \text{3,4-dimethylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 5-methylpyridine+3,4-dimethylbenzoyl chlorideAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylbenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or completely reduce the benzoyl group to a methyl group.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives or fully reduced hydrocarbons.

    Substitution: Halogenated or nitro-substituted pyridines.

Scientific Research Applications

2-(3,4-Dimethylbenzoyl)-5-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylbenzoyl)-5-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can coordinate with metal ions or participate in π-π stacking interactions. These interactions can modulate the activity of biological targets and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylbenzoyl)benzoic acid
  • 3-(2,4-Dimethylbenzoyl)-4-methylpyridine
  • 2-(3,4-Dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide

Uniqueness

2-(3,4-Dimethylbenzoyl)-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Its combination of a benzoyl group and a methyl group on the pyridine ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

(3,4-dimethylphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-4-7-14(16-9-10)15(17)13-6-5-11(2)12(3)8-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOUALDHTMSTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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